molecular formula C39H44O10 B051356 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) CAS No. 125248-71-7

2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)

Cat. No. B051356
CAS RN: 125248-71-7
M. Wt: 672.8 g/mol
InChI Key: FQCKIWWAEIOPSD-UHFFFAOYSA-N
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Description

2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) is a type of ester that has been used in research applications for its unique properties. This ester has a wide range of potential applications, from biochemistry and physiology to laboratory experiments. It is a versatile compound that can be used in a variety of ways, and is known for its unique properties.

Scientific Research Applications

  • Influence on Liquid-Crystalline Acrylates Properties :

    • The presence of a lateral methyl substituent in compounds like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) impacts the transition temperatures and thermodynamic parameters of mesomorphic diacrylate monomers, without significantly affecting their order parameter. These compounds are used in photopolymerization to create highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).
  • Orientation and Polymerization Behavior :

    • The orientation of ester bonds in isomeric liquid crystal diacrylates, such as the studied compound, significantly affects their phase, optical, and dielectric behavior. The molecular structure influences their polymerization behavior and the preservation of microstructure during polymerization (Hikmet, Lub, & Tol, 1995).
  • Application in Liquid Crystal Display (LCD) Technology :

    • Compounds like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) exhibit wide temperature ranges of nematic phases, making them suitable for creating anisotropic films in LCD applications. The photopolymerization process locks the orientation of the liquid crystal molecules, resulting in uniaxially crosslinked networks with specific optical properties (Hsu & Chen, 1998).
  • Kinetics of Photoinitiated Polymerization :

    • The photoinitiated polymerization of this liquid crystalline diacrylate monomer was studied to understand the polymerization kinetics in different states (crystalline, liquid crystalline). The polymerization rate is influenced by temperature and the state of the monomer, providing insights into optimizing polymerization processes (Doornkamp, Ekenstein, & Tan, 1992).
  • Formation and Properties of Oriented Polymer Networks :

    • The effect of the alkylene spacer length on the properties of mesogenic monomers like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) and the resulting oriented polymer networks was explored. These findings are crucial for designing materials with tailored mesomorphic behavior and optical properties (Broer, Mol, & Challa, 1991).

Mechanism of Action

The compound is used in the fabrication of actuators, which convert electrical energy into mechanical movement . The monomers of the compound are used to create polymers in a process called programmed actuation .

Safety and Hazards

The compound may cause an allergic skin reaction . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

[3-methyl-4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O10/c1-4-36(40)46-26-12-8-6-10-24-44-32-18-14-30(15-19-32)38(42)48-34-22-23-35(29(3)28-34)49-39(43)31-16-20-33(21-17-31)45-25-11-7-9-13-27-47-37(41)5-2/h4-5,14-23,28H,1-2,6-13,24-27H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCKIWWAEIOPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125248-72-8
Record name Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125248-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40611159
Record name 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125248-71-7
Record name 1,1′-(2-Methyl-1,4-phenylene) bis[4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125248-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-phenylene-bis[4-(6-acryloyloxyhexyloxy)benzoate]
Source European Chemicals Agency (ECHA)
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Record name 2-Methyl-1,4-phenylen-bis[4-(6-acryloyloxyhexyloxy)benzoat]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is RM257 used in the development of anisotropic liquid crystal (LC) particles?

A1: RM257 acts as a reactive mesogen in the fabrication of anisotropic porous LC particles. The research utilizes a mixture of RM257 and 5CB (4-cyano-4′-pentylbiphenyl), an orientation-inducible LC porogen []. These mixtures, when subjected to microfluidics, directional UV photopolymerization, and the influence of a magnetic field, form droplets that solidify into LC particles with distinct shapes and internal structures. The presence of RM257 enables the solidification process, while 5CB contributes to the porous nature of the resulting particles [].

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